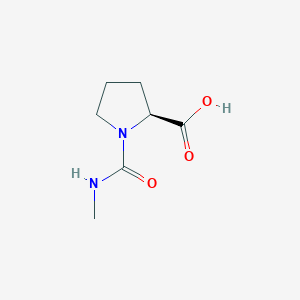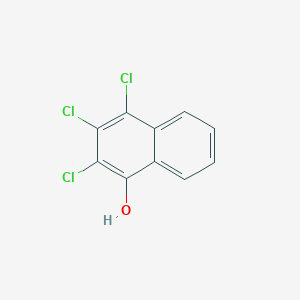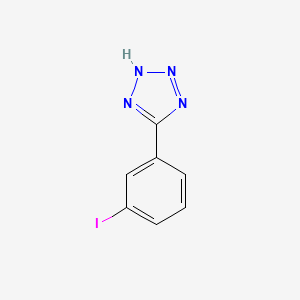
2-Chloro-4-(chloromethyl)thiophene
Übersicht
Beschreibung
2-Chloro-4-(chloromethyl)thiophene is a laboratory chemical with the CAS number 23784-96-5 . It is used in various chemical reactions and has no known uses in food, drugs, or biocidal products .
Synthesis Analysis
The synthesis of 2-Chloro-4-(chloromethyl)thiophene involves several steps. One method involves the reaction of thiophen-2-ylmethanol with diisopropylethylamine (DIEA) in dichloromethane at 0°C, followed by the addition of MsCl . Another approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-(chloromethyl)thiophene is C5H4Cl2S . It has an average mass of 132.611 Da and a monoisotopic mass of 131.980042 Da .Chemical Reactions Analysis
Thiophene derivatives, including 2-Chloro-4-(chloromethyl)thiophene, can undergo various types of reactions. These include nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring . For example, 2-Chloro-4-(chloromethyl)thiophene was used in the synthesis of 1-(1,1’-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane and 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane .Physical And Chemical Properties Analysis
2-Chloro-4-(chloromethyl)thiophene has a boiling point of 150.0±20.0 °C at 760 mmHg, a density of 1.2±0.1 g/cm3, and a refractive index of n20/D 1.575 (lit.) .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Thiophene and its substituted derivatives, including “2-Chloro-4-(chloromethyl)thiophene”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Antimicrobial Activity
Thiophene derivatives, including “2-Chloro-4-(chloromethyl)thiophene”, show high antimicrobial activity against various microbial infections . Different approaches have been made to prove thiophene as an antimicrobial agent by different scientists for the discovery of the most active thiophene derivatives .
Synthesis of Functionalized Polyhalogenated Thiophene Derivatives
“2-Chloro-4-(chloromethyl)thiophene” can be used in the synthesis of functionalized polyhalogenated thiophene derivatives . These derivatives have gained increased interest in many fields of science and industry . Polyhalo-substituted thiophenes are notably useful because they can be utilized for further synthesis of new molecular structures .
Photodissociation Dynamics Study
The photodissociation dynamics of “2-Chloro-4-(chloromethyl)thiophene” was studied using resonance enhanced multiphoton ionization (REMPI) time-of-flight (TOF) technique .
Preparation of 5-Phenylthiophene Derivative
“2-Chloro-4-(chloromethyl)thiophene” was used in the preparation of 5-phenylthiophene derivative .
Synthesis of 1-(1,1’-Biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane
“2-Chloro-4-(chloromethyl)thiophene” was used in the synthesis of 1-(1,1’-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane .
Synthesis of 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane
“2-Chloro-4-(chloromethyl)thiophene” was used in the synthesis of 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Zukünftige Richtungen
While the future directions for 2-Chloro-4-(chloromethyl)thiophene are not explicitly mentioned in the search results, thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Wirkmechanismus
Target of Action
It is known to be used as a reagent in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, 2-Chloro-4-(chloromethyl)thiophene may participate in the formation of carbon–carbon bonds. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the sm cross-coupling reaction suggests that it may be involved in the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds synthesized .
Result of Action
As a reagent in the sm cross-coupling reaction, it contributes to the formation of carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-(chloromethyl)thiophene can be influenced by various environmental factors. For instance, the SM cross-coupling reaction in which it participates is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed under a variety of conditions, potentially making 2-Chloro-4-(chloromethyl)thiophene a versatile reagent in organic synthesis.
Eigenschaften
IUPAC Name |
2-chloro-4-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2S/c6-2-4-1-5(7)8-3-4/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMISTRHEAWZEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512098 | |
| Record name | 2-Chloro-4-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chloromethyl)thiophene | |
CAS RN |
73919-91-2 | |
| Record name | 2-Chloro-4-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



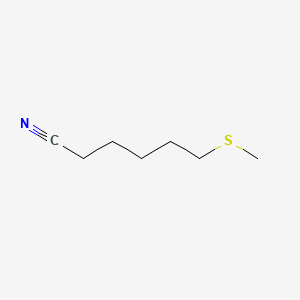
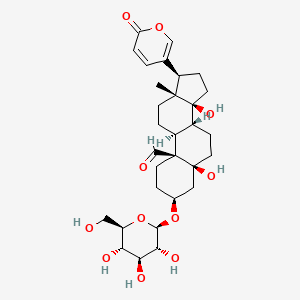


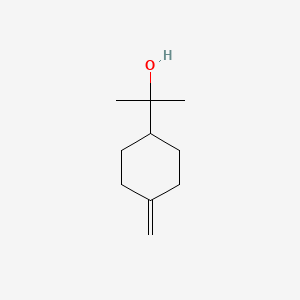

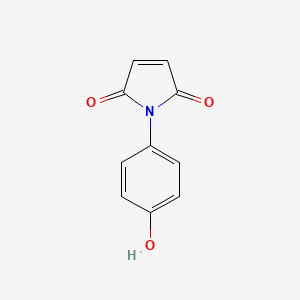
![1,3,8-Trimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660199.png)
![8-Methoxy-1,3-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1660200.png)
![5(4H)-Oxazolone, 4-[(3,4-dichlorophenyl)methylene]-2-methyl-](/img/structure/B1660202.png)
